Octahydro-1H-cyclopenta[c]pyridine-6-carboxylicacid
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Overview
Description
Octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is a bicyclic compound that features prominently in a variety of bioactive natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid can be achieved through a highly diastereoselective strategy. One notable method involves the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods
While specific industrial production methods for octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalyst loadings.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by various oxidizing agents.
Reduction: Catalytic hydrogenation can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, gold catalysts for relay catalysis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include various derivatives of octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid, which can be further functionalized for specific applications .
Scientific Research Applications
Octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structural properties make it a useful tool for studying molecular interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a conformationally restricted γ-aminobutyric acid (GABA) analogue, it can interact with GABA receptors, influencing neurotransmitter activity . The compound’s unique structure allows it to selectively bind to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: Another bicyclic conformationally restricted GABA analogue with similar structural properties.
Rodocaine: A local anesthetic derived from octahydro-1H-cyclopenta[b]pyridine.
Bone Resorption Inhibitors: Compounds with similar structural motifs used in the treatment of bone diseases.
Uniqueness
Octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is unique due to its highly diastereoselective synthesis and its ability to serve as a versatile building block for the design of biologically active molecules. Its conformational restriction provides advantages in terms of potency and selectivity towards biological targets compared to more flexible counterparts .
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-6-1-2-10-5-8(6)4-7/h6-8,10H,1-5H2,(H,11,12) |
InChI Key |
UGBCJUGDNJFSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1CC(C2)C(=O)O |
Origin of Product |
United States |
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